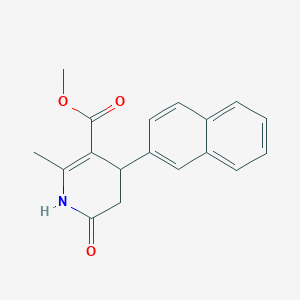
methyl 6-methyl-4-naphthalen-2-yl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate
Cat. No. B3863347
Key on ui cas rn:
418777-22-7
M. Wt: 295.3 g/mol
InChI Key: CUEALFYDGHXPOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07592357B2
Procedure details


2-Naphthaldehyde (30.0 g, 192 mmol, 1.00 equiv), 2,2-dimethyl-1,3-dioxane-4,6-dione (27.6 g, 192 mmol, 1.00 equiv), methyl acetoacetate (20.7 mL, 192 mmol, 1.00 equiv), and ammonium acetate (15.6 g, 202 mmol, 1.05 equiv) were dissolved in acetic acid (0.20 L) and heated to reflux for 4 hours, then cooled to room temperature. Addition of water (1 L) to the cooled reaction mixture induced formation of a white precipitate. The solid was collected by filtration and triturated with diethyl ether to provide the 20.5 g (36%) of the product as an off-white solid. MS (ES+) m/e 296 [M+H]+.






Name
Yield
36%
Identifiers


|
REACTION_CXSMILES
|
[CH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][C:2]=1[CH:11]=O.[CH3:13][C:14]1(C)[O:19]C(=O)CC(=O)O1.[C:23]([O:29][CH3:30])(=[O:28])[CH2:24][C:25]([CH3:27])=O.C([O-])(=O)C.[NH4+:35]>C(O)(=O)C.O>[CH3:27][C:25]1[NH:35][C:14](=[O:19])[CH2:13][CH:11]([C:2]2[CH:3]=[CH:4][C:5]3[C:10](=[CH:9][CH:8]=[CH:7][CH:6]=3)[CH:1]=2)[C:24]=1[C:23]([O:29][CH3:30])=[O:28] |f:3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
30 g
|
|
Type
|
reactant
|
|
Smiles
|
C1=C(C=CC2=CC=CC=C12)C=O
|
|
Name
|
|
|
Quantity
|
27.6 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1(OC(CC(O1)=O)=O)C
|
|
Name
|
|
|
Quantity
|
20.7 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(CC(=O)C)(=O)OC
|
|
Name
|
|
|
Quantity
|
15.6 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)[O-].[NH4+]
|
|
Name
|
|
|
Quantity
|
0.2 L
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
Step Two
|
Name
|
|
|
Quantity
|
1 L
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux for 4 hours
|
|
Duration
|
4 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to the cooled reaction mixture
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The solid was collected by filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
triturated with diethyl ether
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC=1NC(CC(C1C(=O)OC)C1=CC2=CC=CC=C2C=C1)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 20.5 g | |
| YIELD: PERCENTYIELD | 36% | |
| YIELD: CALCULATEDPERCENTYIELD | 36.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
